N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 894049-06-0
VCID: VC6533246
InChI: InChI=1S/C23H22N6O2S/c1-3-16-4-6-17(7-5-16)20-12-13-21-26-27-23(29(21)28-20)32-14-22(31)25-19-10-8-18(9-11-19)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31)
SMILES: CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2
Molecular Formula: C23H22N6O2S
Molecular Weight: 446.53

N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

CAS No.: 894049-06-0

Cat. No.: VC6533246

Molecular Formula: C23H22N6O2S

Molecular Weight: 446.53

* For research use only. Not for human or veterinary use.

N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide - 894049-06-0

Specification

CAS No. 894049-06-0
Molecular Formula C23H22N6O2S
Molecular Weight 446.53
IUPAC Name N-(4-acetamidophenyl)-2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H22N6O2S/c1-3-16-4-6-17(7-5-16)20-12-13-21-26-27-23(29(21)28-20)32-14-22(31)25-19-10-8-18(9-11-19)24-15(2)30/h4-13H,3,14H2,1-2H3,(H,24,30)(H,25,31)
Standard InChI Key ZPQIJDDRLZLLIW-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2

Introduction

Overview of the Compound

N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-124triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic compound containing:

  • A triazolo[4,3-b]pyridazine core: This bicyclic structure is known for its biological activity and is often studied for pharmaceutical applications.

  • A thioacetamide linkage: The sulfur atom in this group suggests potential reactivity and biological interactions.

  • Substituents: The 4-acetamidophenyl group and 4-ethylphenyl group add steric and electronic properties that may influence its activity.

Such compounds are typically explored for their pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory activities.

Potential Synthesis Pathways

Compounds like this are synthesized using multi-step organic reactions involving:

  • Formation of the triazolo[4,3-b]pyridazine core:

    • Starting with hydrazine derivatives and appropriate diketones or nitriles to form the pyridazine ring.

    • Cyclization with triazole precursors via condensation reactions.

  • Thioacetamide functionalization:

    • Introduction of the thioacetamide group through nucleophilic substitution using thiol reagents.

  • Coupling with aromatic substituents:

    • Employing acylation reactions (e.g., Friedel-Crafts acylation) to attach the 4-acetamidophenyl group.

    • Alkylation or Suzuki coupling to introduce the 4-ethylphenyl moiety.

Analytical Characterization

To confirm the structure of such a compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to aromatic rings, amide groups, and sulfur-containing functionalities.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Detects functional groups like amides (C=O stretching), thioethers (C-S stretching), and aromatic rings.

  • X-ray Crystallography:

    • Provides detailed structural information if single crystals are available.

Potential Applications

Compounds with similar structures have been studied for various biological activities:

  • Antimicrobial Activity:

    • Triazole derivatives are known for their ability to inhibit bacterial and fungal growth.

  • Anticancer Potential:

    • Pyridazine-based compounds often target specific enzymes or pathways in cancer cells.

  • Anti-inflammatory Properties:

    • Amide linkages and heterocyclic cores can modulate inflammatory responses by interacting with enzymes like cyclooxygenase or lipoxygenase.

Hypothetical Data Table

PropertyExpected Value/Observation
Molecular FormulaC20H21N5O2S
Molecular Weight~395 g/mol
Melting PointVaries depending on synthesis purity (~200°C)
SolubilitySoluble in DMSO, DMF; limited in water
Biological TargetEnzymes (e.g., kinases, oxidases)
IC₅₀/EC₅₀ (if applicable)To be determined through bioassays

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator